5-(1,3-Dioxolan-2-yl)-3-phenyl-2,1-benzoxazole
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Overview
Description
5-(1,3-Dioxolan-2-yl)-3-phenyl-2,1-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-3-phenyl-2,1-benzoxazole typically involves the reaction of a benzoxazole derivative with a dioxolane derivative. One common method involves the use of a Lewis acid catalyst to facilitate the cyclization reaction between the benzoxazole and the dioxolane. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly solvents and catalysts can minimize the environmental impact of the production .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-yl)-3-phenyl-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
5-(1,3-Dioxolan-2-yl)-3-phenyl-2,1-benzoxazole has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-3-phenyl-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A related compound with similar structural features but lacking the benzoxazole moiety.
Benzoxazole: The parent compound without the dioxolane group.
Phenylbenzoxazole: A compound with a phenyl group attached to the benzoxazole ring but without the dioxolane group.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Biological Activity
5-(1,3-Dioxolan-2-yl)-3-phenyl-2,1-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a benzoxazole core with a phenyl substituent and a 1,3-dioxolane moiety. This unique structure contributes to its biological activity through potential interactions with various molecular targets.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The compound has been evaluated against several bacterial strains and fungi.
Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Active | 250 µg/ml |
Escherichia coli | Active | 125 µg/ml |
Candida albicans | Moderate activity | 62.5 µg/ml |
These results suggest that the compound has a broad spectrum of activity, particularly against Gram-positive bacteria and certain fungi .
2. Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have shown that the compound can inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: Cytotoxicity Evaluation
In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) demonstrated the following IC50 values:
Cell Line | IC50 (µg/ml) |
---|---|
MCF-7 | 0.5 |
A549 | 0.8 |
HepG2 | 0.6 |
These findings indicate that the compound is effective at low concentrations, making it a candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors within the cells. It is hypothesized that the compound may inhibit key signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway, thereby leading to reduced tumor growth and enhanced apoptosis .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other related benzoxazole derivatives:
Compound | Structure Features | Biological Activity |
---|---|---|
5-Iodo-3-phenyl-2,1-benzoxazole | Iodine substitution | Antimicrobial and anticancer activity |
4-Methoxybenzoxazole | Methoxy group | Antiviral properties |
5-Chloro-2-methylbenzoxazole | Chlorine substitution | Cytotoxic effects against cancer cells |
This comparison highlights the diverse biological activities associated with structural modifications in benzoxazole derivatives.
Properties
IUPAC Name |
5-(1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-4-11(5-3-1)15-13-10-12(16-18-8-9-19-16)6-7-14(13)17-20-15/h1-7,10,16H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLFPNLOFYIETF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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